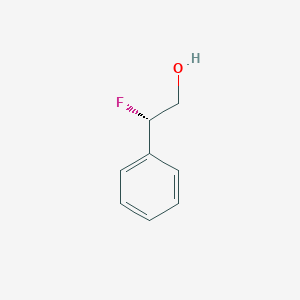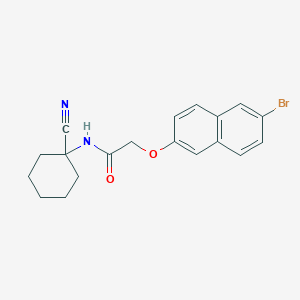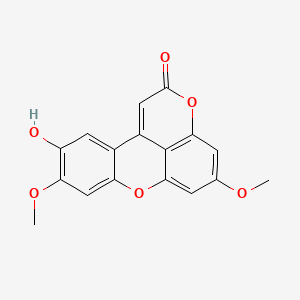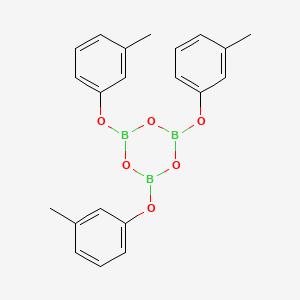
2,4,6-Tris(3-methylphenoxy)-1,3,5,2,4,6-trioxatriborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound known for its unique chemical structure and properties. This compound is characterized by the presence of three m-tolyloxy groups attached to a trioxatriborinane core, making it an interesting subject of study in various fields of chemistry and materials science.
Preparation Methods
The synthesis of 2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with m-cresol in the presence of a base. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in the synthesis include toluene or dichloromethane.
Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-oxygen bonds.
Substitution: The m-tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various boron-containing derivatives.
Scientific Research Applications
2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets. The compound can form stable complexes with biomolecules, such as proteins and nucleic acids, through boron-oxygen and boron-nitrogen bonds. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane can be compared with other similar boron-containing compounds, such as:
2,4,6-Tris(dimethylaminomethyl)phenol: Known for its use as a curing agent in epoxy resins.
2,4,6-Tris(4-carboxyphenyl)-s-triazine: Used in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage and separation.
2,4,6-Tris(4-methylphenyl)-1,3,5-triazine: Employed in the production of herbicides and polymer stabilizers.
The uniqueness of 2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other boron-containing compounds .
Properties
CAS No. |
114216-57-8 |
|---|---|
Molecular Formula |
C21H21B3O6 |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
2,4,6-tris(3-methylphenoxy)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H21B3O6/c1-16-7-4-10-19(13-16)25-22-28-23(26-20-11-5-8-17(2)14-20)30-24(29-22)27-21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
InChI Key |
RSTMMCOWNHYIBP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


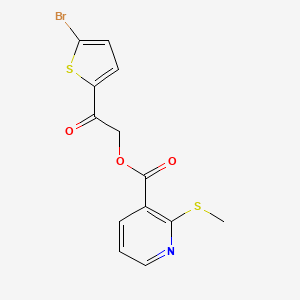
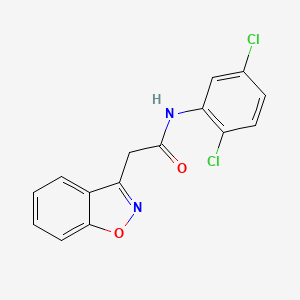
![1-[(6-methoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13358133.png)
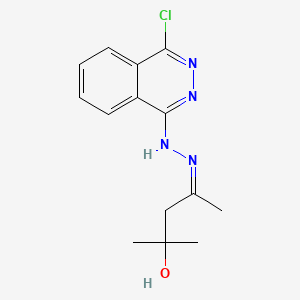
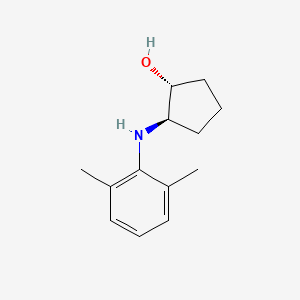
![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358147.png)

![Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13358157.png)
![2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13358172.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)
